



# **Application Note: Transcriptomic Profiling of SR-4835 Treated Cells using RNA-Sequencing**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR-4835   |           |
| Cat. No.:            | B15580120 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **SR-4835** is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It exhibits a unique mechanism of action, functioning as a "molecular glue" to induce the proteasomal degradation of Cyclin K.[3][4] This event is dependent on the formation of a ternary complex between CDK12, DDB1 (a component of the CUL4-DDB1 E3 ubiquitin ligase), and **SR-4835** itself, leading to the ubiquitination and subsequent degradation of Cyclin K.[3][5]

The primary molecular consequence of CDK12/13 inhibition and Cyclin K degradation is the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][6] This selectively impairs the transcription of large and complex genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCD2. [4][7] By disrupting the DDR pathway, **SR-4835** sensitizes cancer cells, especially triplenegative breast cancer (TNBC) cells, to PARP inhibitors and other DNA-damaging agents.[1][3]

RNA-sequencing (RNA-seq) is an essential tool for elucidating the genome-wide transcriptional changes induced by **SR-4835**. It allows for a comprehensive analysis of differentially expressed genes, providing critical insights into the compound's mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies. This document provides detailed protocols for conducting an RNA-seq experiment on cells treated with **SR-4835**, from experimental design to bioinformatic analysis.



### **Mechanism of Action of SR-4835**

**SR-4835** acts as a molecular glue, promoting an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn inhibits CDK12's ability to phosphorylate RNA Polymerase II, ultimately suppressing the transcription of key genes, particularly those in the DNA Damage Response pathway.[3][4][5]





Click to download full resolution via product page

Caption: Mechanism of SR-4835 as a molecular glue.



## **Data Summary**

The primary outcome of **SR-4835** treatment is the downregulation of genes integral to the DNA Damage Response. The following tables summarize key quantitative data and affected pathways reported in the literature.

Table 1: SR-4835 In Vitro Activity & Treatment Parameters

| Parameter            | Cell Line  | Value             | Reference |
|----------------------|------------|-------------------|-----------|
| CDK12 Binding (Kd)   | -          | 98 nM             | [1][8]    |
| CDK13 Binding (Kd)   | -          | 4.9 nM            | [1][8]    |
| EC50 (p-RNA Pol II)  | MDA-MB-231 | 105.5 nM          | [8]       |
| EC50 (Proliferation) | MDA-MB-231 | 15.5 nM           | [8]       |
| EC50 (Proliferation) | MDA-MB-468 | 22.1 nM           | [8]       |
| RNA-seq Treatment    | MDA-MB-231 | 90 nM for 6 hours | [6]       |

| RNA-seq Treatment | HCT116 | 100-400 nM for 6 hours |[9] |

Table 2: Key Pathways and Genes Downregulated by SR-4835

| Pathway                     | Key Genes              | Function                          | Reference |
|-----------------------------|------------------------|-----------------------------------|-----------|
| Homologous<br>Recombination | BRCA1, BRCA2,<br>RAD51 | DNA double-strand<br>break repair | [4][6]    |
| Fanconi Anemia              | FANCD2, FANCI          | Interstrand crosslink repair      | [6]       |
| ATR Signaling               | ATM, ATR, CHEK1        | DNA damage checkpoint activation  | [4]       |

| Transcription & Splicing | POLR2A, SF3B1 | Regulation of gene expression |[3] |

## **Experimental Protocols**



This section provides a detailed methodology for performing an RNA-seq experiment to analyze the transcriptomic effects of **SR-4835**.

### Protocol 1: Cell Culture and SR-4835 Treatment

- Cell Line Selection: Choose a relevant cell line. TNBC cell lines such as MDA-MB-231 or MDA-MB-468 are commonly used and have shown sensitivity to SR-4835.[8]
- Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media and conditions.
- Experimental Groups: For a robust experiment, include the following groups, each with at least three biological replicates:
  - Vehicle Control (e.g., 0.1% DMSO)
  - SR-4835 treatment (e.g., 90 nM, based on published data[6])
- Compound Preparation: Prepare a stock solution of SR-4835 in DMSO.[1] On the day of the
  experiment, dilute the stock solution in fresh culture medium to the final desired
  concentration.
- Treatment: Once cells have adhered and reached ~50% confluency, replace the medium with the prepared treatment or vehicle control medium.
- Incubation: Incubate the cells for the desired time period (e.g., 6 hours, as used in previous RNA-seq studies[6]).
- Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol. Homogenize the lysate by passing it through a needle and syringe.

## **Protocol 2: RNA Extraction and Quality Control**

 RNA Isolation: Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[10]



- Quality Assessment: Evaluate the quality and integrity of the extracted RNA.
  - Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.
  - Integrity: Assess the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Only use samples with a RIN value ≥ 7.0 for library preparation to ensure highquality data.[10]
- Quantification: Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit RNA Assay Kit).

## Protocol 3: RNA-Seq Library Preparation and Sequencing

- Library Preparation: Prepare sequencing libraries from 100 ng 1 μg of total RNA using a commercial kit with poly(A) selection for mRNA enrichment (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[10] The general steps include:
  - mRNA Isolation: Purify polyadenylated mRNA from the total RNA using oligo(dT)-attached magnetic beads.
  - Fragmentation & Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
  - cDNA Synthesis: Synthesize first and second-strand cDNA.
  - End Repair & Adenylation: Repair the ends of the double-stranded cDNA and add a single
     'A' base to the 3' ends.
  - Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain unique indices for multiplexing samples.
  - Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.



- Library QC: Validate the final libraries by checking their size distribution on a Bioanalyzer and quantifying them using qPCR.
- Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000), generating at least 20 million single-end or paired-end reads per sample.
   [10]

## **Protocol 4: Bioinformatic Analysis**

The following workflow outlines the standard steps for analyzing the raw sequencing data to identify differentially expressed genes.





Click to download full resolution via product page

Caption: Bioinformatic workflow for RNA-seq data.



- Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files)
  using a tool like FastQC.
- Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using software such as Trimmomatic.
- Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[10]
- Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as columns.
- Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to perform DGE analysis.[11][12] This process involves:
  - Normalization: Normalizing raw counts to account for differences in library size and RNA composition between samples.[13]
  - Modeling: Fitting the data to a negative binomial model to test for significant differences in gene expression between the SR-4835 treated and vehicle control groups.
  - Results: Generating a results table containing the log2 fold change, p-value, and adjusted p-value (FDR) for each gene. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.
- Visualization and Interpretation: Visualize the results using volcano plots to show the
  magnitude and significance of gene expression changes and heatmaps to display the
  expression patterns of key genes across samples. Perform pathway analysis (Gene Set
  Enrichment Analysis) to identify biological processes, like the DDR, that are significantly
  affected by SR-4835 treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RNA-Seq differential expression work flow using DESeq2 Easy Guides Wiki STHDA [sthda.com]
- 12. RNA-Seq workflow: gene-level exploratory analysis and differential expression PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- To cite this document: BenchChem. [Application Note: Transcriptomic Profiling of SR-4835
   Treated Cells using RNA-Sequencing]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15580120#rna-sequencing-analysis-of-sr-4835-treated-cells]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com